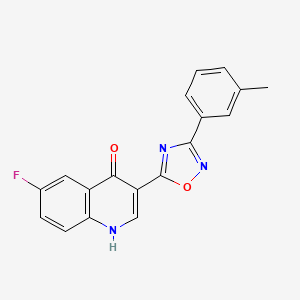

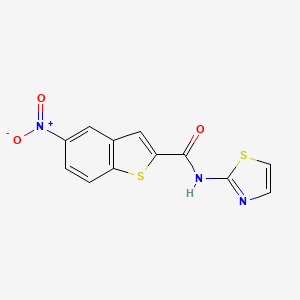

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. The presence of the nitro group and the thiazole ring in the compound suggests potential for various biological activities, including antiproliferative and antioxidative properties, as seen in similar compounds studied in the literature .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves cyclization reactions and substitutions at various positions on the benzothiazole scaffold. For instance, the synthesis of benzimidazole/benzothiazole-2-carboxamides with different substituents has been reported, where the antiproliferative and antioxidative activities of these compounds were evaluated . Similarly, novel thiophene derivatives were synthesized from reactions involving carboxamide precursors, which were then tested for various pharmacological activities . These methods could potentially be adapted for the synthesis of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide."

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can significantly influence their biological activities. For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro substituent has been shown to affect the solid-state arrangement, absorption, and fluorescence properties of these compounds . The steric hindrance and planarity of the molecule can also impact its biological interactions. The molecular structure of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" would likely exhibit similar characteristics that could be analyzed using techniques such as crystallography and spectroscopy.

Chemical Reactions Analysis

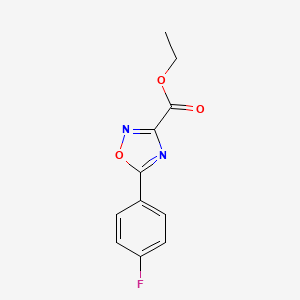

Benzothiazole derivatives can undergo various chemical reactions, including substitutions and cyclization, which can be used to modify their structure and, consequently, their biological activity. The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, for example, involves cyclization of thioamide with chloroacetoacetate . These types of reactions could be relevant for the chemical modification of "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" to enhance its properties or to create derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical application. The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been reported, with characterization by IR, NMR, and mass spectral data . These properties are essential for understanding the behavior of the compounds in biological systems and for the development of pharmaceutical formulations. The same analytical techniques could be applied to "5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" to determine its suitability for further development.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Imidazole derivatives, including compounds structurally related to 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide, have been extensively reviewed for their antitumor activities. These derivatives are of interest for the synthesis of new antitumor drugs due to their potential biological properties. Some of these compounds have advanced to preclinical testing stages, highlighting the significance of structural features such as the nitro, imidazole, and thiazole groups in the search for novel anticancer agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Repurposed Drug Applications

Nitazoxanide, chemically related to the core structure of interest, demonstrates the repurposing potential of nitrothiazole compounds. Originally developed for treating infectious diseases, its broad-spectrum activity against various bacteria, parasites, and viruses underscores the versatility of nitrothiazole derivatives. This suggests that compounds with similar structural motifs may possess diverse biological activities, meriting exploration for multiple therapeutic applications (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).

Medicinal Chemistry of Nitroimidazole Derivatives

Nitroimidazoles, sharing core structural elements with the compound of interest, are explored for their potential in medicinal chemistry, including their application in developing anticancer, antimicrobial, and antiparasitic drugs. This class of compounds is actively researched for their diverse biological activities, which are attributed to the unique combination of nitro groups and heterocyclic rings, indicating the promising scope of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in drug development (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C.-H., 2018).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a wide range of pharmacological activities. Compounds containing the benzothiazole moiety, similar to the compound of interest, have been reported to show antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and anticancer activities. This highlights the importance of the benzothiazole scaffold in medicinal chemistry and its potential as a basis for the development of new therapeutic agents (Sumit, Kumar, A., & Mishra, A., 2020).

Eigenschaften

IUPAC Name |

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQBPAGCYAERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)